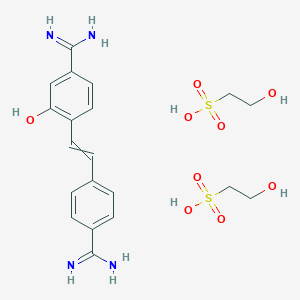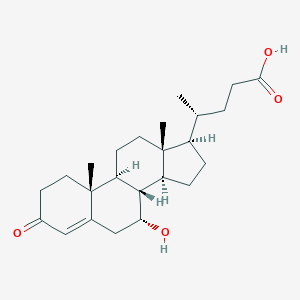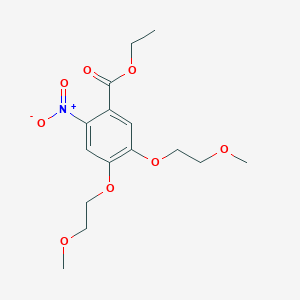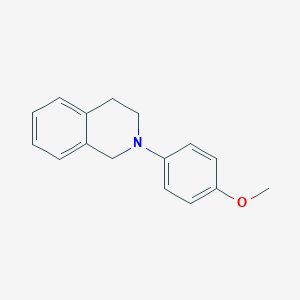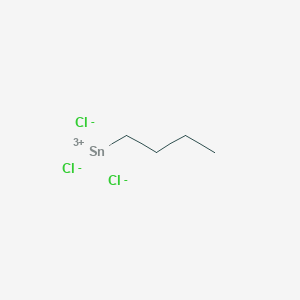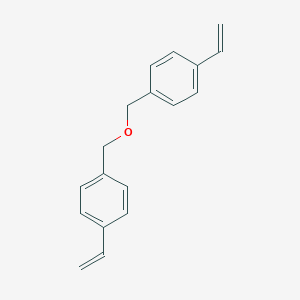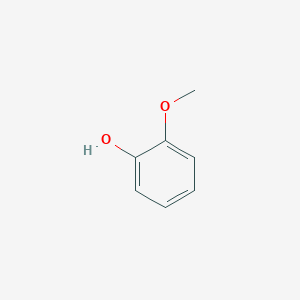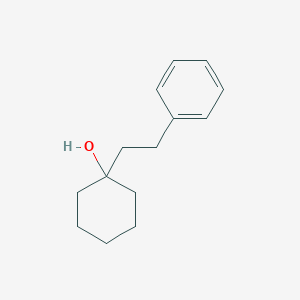
1-Phenethylcyclohexanol
概要
説明
1-Phenethylcyclohexanol, also known as PEC, is a cyclic alcohol compound that is commonly used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 95-97°C. PEC has gained significant attention due to its unique properties and potential applications in the field of chemistry and biochemistry.
作用機序
The exact mechanism of action of 1-Phenethylcyclohexanol is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 1-Phenethylcyclohexanol has been found to have a modulatory effect on these receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
1-Phenethylcyclohexanol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 1-Phenethylcyclohexanol has been found to have anti-inflammatory properties, which may help reduce inflammation in the body.
実験室実験の利点と制限
1-Phenethylcyclohexanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, 1-Phenethylcyclohexanol has low toxicity, which makes it safe to use in lab experiments. However, 1-Phenethylcyclohexanol has some limitations, including its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-Phenethylcyclohexanol. One potential area of research is the development of new drugs based on the structure of 1-Phenethylcyclohexanol. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential therapeutic effects. Other areas of research include the use of 1-Phenethylcyclohexanol in chemical analysis and as a potential biomarker for various diseases.
Conclusion
In conclusion, 1-Phenethylcyclohexanol is a promising compound with potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive option for drug discovery and biochemical studies. Further research is needed to fully understand the mechanism of action of 1-Phenethylcyclohexanol and its potential applications in the field of chemistry and biochemistry.
科学的研究の応用
1-Phenethylcyclohexanol has been used in numerous scientific research applications, including drug discovery, chemical analysis, and biochemical studies. It has been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
124620-30-0 |
|---|---|
製品名 |
1-Phenethylcyclohexanol |
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1-(2-phenylethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChIキー |
AVZUHEPSGPBJFL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
正規SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



